
2-Methoxycyclohexan-1-ol
Overview
Description
2-Methoxycyclohexan-1-ol (CAS 17600-72-5) is a cyclohexanol derivative with a methoxy (-OCH₃) substituent at the 2-position. Its molecular formula is C₇H₁₄O₂, and it exists in stereoisomeric forms, such as (1S,2S)-2-methoxycyclohexan-1-ol (CAS 134108-92-2), which has a boiling point of 195°C and a density of 1.015 g/cm³ . The compound is significant in catalytic hydrodeoxygenation (HYD) reactions, where it serves as an intermediate in the conversion of lignin-derived guaiacol to cyclohexane . Its structural features, including the electron-donating methoxy group and saturated cyclohexane ring, influence its physicochemical properties and reactivity.
Preparation Methods
Preparation Methods of 2-Methoxycyclohexan-1-ol
Catalytic Hydrogenation of Guaiacol (2-Methoxyphenol)
One of the primary synthetic routes involves the catalytic hydrogenation of guaiacol, an aromatic compound, under controlled conditions. This process selectively hydrogenates the aromatic ring to produce this compound while preserving the methoxy substituent.
- Catalysts Used:
- Ternary PtRhAu electrocatalysts have shown high selectivity for this compound formation, minimizing side reactions such as demethoxylation.
- Other catalysts include DDQ, PCD-(tpy)Fe, Cp2ZrCl2, Cu-MOF, and GaCl3/PVP in various industrial applications.
- Reaction Conditions:
- Step 1: Hydrogenation of the aromatic ring on metal catalyst sites.
- Step 2: Possible deoxygenation or rearrangement on the catalyst surface, controlled to favor this compound.
Alcoholysis of Cyclohexene Oxide with Methanol
Another synthetic approach is the nucleophilic ring-opening (alcoholysis) of cyclohexene oxide by methanol in the presence of a catalyst.
- Catalyst: Ag2CsPW12O40 (a heteropoly acid salt)
- Process: Cyclohexene oxide reacts with methanol under catalytic conditions to form this compound.
- Advantages: This method allows for regioselective ring-opening and introduces the methoxy group efficiently.
Alkylation of trans-1,2-Cyclohexanediol
A laboratory-scale synthesis of trans-2-methoxycyclohexan-1-ol involves alkylation of trans-1,2-cyclohexanediol with methyl iodide in the presence of sodium hydride as a base.
- Procedure Summary:
- trans-1,2-cyclohexanediol is dissolved in dry DMF.
- Sodium hydride (NaH) is added at 0°C to deprotonate the hydroxyl group.
- Methyl iodide (MeI) is introduced to methylate the hydroxyl group, yielding the methoxy derivative.
- The reaction mixture is stirred for 24 hours, quenched with methanol, extracted, and purified by column chromatography.
- Yield: Approximately 14% under reported conditions.
- Product: trans-2-methoxycyclohexan-1-ol as a colorless syrup.
Zeolite-Catalyzed Alkoxylation (Patent Method)
A patented industrial method describes the preparation of 2-alkoxycyclohexanol derivatives, including this compound, using zeolitic materials as catalysts.
- Catalyst: Zeolitic materials with acidic sites facilitate the alkoxylation of cyclohexanone or related intermediates.
- Process: Alkoxylation involves the reaction of cyclohexanone derivatives with alcohols under acidic catalysis to introduce the alkoxy substituent at the 2-position.
- Advantages: High selectivity and potential for scale-up in industrial production.
Comparative Summary of Preparation Methods
Method | Starting Materials | Catalyst/Conditions | Yield/Selectivity | Advantages | Limitations |
---|---|---|---|---|---|
Catalytic hydrogenation of guaiacol | Guaiacol (2-methoxyphenol) | PtRhAu electrocatalysts, H2, optimized temp & pressure | High selectivity to this compound | Preserves methoxy group; scalable | Requires noble metal catalysts |
Alcoholysis of cyclohexene oxide | Cyclohexene oxide + methanol | Ag2CsPW12O40 catalyst | Moderate yield | Regioselective ring-opening | Catalyst availability |
Alkylation of trans-1,2-cyclohexanediol | trans-1,2-cyclohexanediol + MeI | NaH base, DMF solvent, 0°C | ~14% yield | Straightforward lab synthesis | Low yield; requires careful handling of NaH |
Zeolite-catalyzed alkoxylation (patent) | Cyclohexanone derivatives + alcohol | Zeolitic acidic catalyst | High selectivity (industrial) | Suitable for large scale | Requires specialized catalysts |
Research Findings and Mechanistic Insights
Conformational Effects:
13C NMR studies show that this compound exists in equilibrium between diaxial and diequatorial conformers. The diequatorial conformer is favored in polar solvents, influencing reactivity and selectivity in further transformations.Role of Acid Sites:
Acidic catalysts such as HZSM-5 zeolite promote dehydration reactions of this compound, which is a critical step in its conversion to other cyclohexane derivatives.Electrocatalysis Advances:
Electrocatalytic hydrogenation using PtRhAu catalysts offers a green and selective route to this compound, with electrolyte composition playing a crucial role in efficiency and product distribution.Computational Studies:
Density Functional Theory (DFT) calculations have elucidated the interaction of this compound with catalyst surfaces, providing insight into reaction pathways and factors affecting selectivity.
Data Table: Key Physical and Chemical Data of this compound
Chemical Reactions Analysis
Substitution Reactions
2-Methoxycyclohexan-1-ol undergoes nucleophilic substitution under acidic or catalytic conditions:
Acid-Catalyzed Substitution
-
Reaction with HBr at elevated temperatures leads to the formation of bromocyclohexane (Product D) and methyl bromide (Product C) via elimination and substitution pathways .
-
The methoxy group acts as a leaving group, facilitated by protonation under acidic conditions.
Catalytic Epoxide Ring-Opening
-
FeCl₃- or Zr-based catalysts enable regioselective ring-opening of epoxides with alcohols or amines, producing β-alkoxy/amino alcohols .
-
Example: Reaction with cyclohexene oxide in methanol using FeCl₃ yields this compound derivatives with >90% yield and turnover frequencies (TOF) up to 182 h⁻¹ .
Table 1: Key Substitution Reactions
Reaction Type | Reagents/Conditions | Catalyst | Products | Yield/TOF |
---|---|---|---|---|
Acid-catalyzed | HBr, 100–120°C | None | Bromocyclohexane, CH₃Br | Moderate |
Epoxide ring-opening | Methanol, 25°C | FeCl₃ or Zr complexes | β-Methoxy alcohols | >90% |
Elimination Reactions
Dehydration and deoxygenation pathways are prominent:
Acid-Catalyzed Dehydration
-
Treatment with H₂SO₄ and heat generates cyclohexene (Product A) .
-
This reaction proceeds via carbocation intermediates, with the methoxy group stabilizing transition states.
Hydrodeoxygenation (HDO)
-
Catalytic HDO over Ni/CaO–H-ZSM-5 at 140°C and 2 MPa H₂ removes oxygen, yielding cyclohexane derivatives .
-
Selectivity depends on catalyst acidity and hydrogen pressure, with cyclohexanol and cyclohexanone as intermediates .
Reduction and Hydrogenation
Electrocatalytic hydrogenation (ECH) and thermal hydrogenation are key methods:
Electrocatalytic Hydrogenation
-
PtRhAu ternary catalysts selectively hydrogenate guaiacol to this compound, suppressing demethoxylation .
-
Optimal conditions: 60 mA current, 60°C, H₂SO₄ electrolyte, achieving 60–70% Faradaic efficiency .
Thermal Hydrogenation
-
Pd/C or Ru-based catalysts under 1–3 MPa H₂ saturate aromatic rings, forming cyclohexanol derivatives .
Table 2: Hydrogenation Outcomes
Substrate | Catalyst | Conditions | Main Products | Efficiency |
---|---|---|---|---|
Guaiacol | PtRhAu | 60°C, H₂SO₄ | This compound | 70% FE |
4-Propylguaiacol | Pt/C | 60°C, 2 MPa H₂ | 2-Methoxy-4-propylcyclohexanol | 85% |
Catalytic Mechanisms and Reusability
FeCl₃ and Zr Catalysts
-
FeCl₃ immobilized on poly(N-vinyl-2-pyrrolidone) enhances epoxide ring-opening via Lewis acid activation .
-
Zr complexes like [(CH₃)₅Cp]₂ZrCl₂ tolerate water and remain stable for ≥6 cycles .
Electrocatalyst Stability
Conformational and Solvent Effects
Scientific Research Applications
Scientific Research Applications
In proteomics, 2-methoxycyclohexan-1-ol is utilized for protein precipitation protocols, particularly for depleting abundant proteins from biological samples to enhance the detection of low-abundance proteins via mass spectrometry. Its dual functional groups allow it to participate in enzyme-catalyzed reactions and metabolic pathways, making it significant in biological studies.
Biomass Valorization
The compound is pivotal in biomass valorization processes, especially through its role as an intermediate derived from guaiacol during lignin processing. The subsequent hydrodeoxygenation can yield valuable products such as cyclohexane .
Recent studies have highlighted the biological activities associated with this compound:
Antimicrobial Efficacy: Research indicates that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting potential applications in pharmaceutical formulations aimed at treating infections.
TRPM8 Channel Activation: Investigations have shown that this compound can enhance TRPM8 channel activity, which may lead to therapeutic applications for conditions related to cold sensitivity or pain management .
Antimicrobial Activity Study
A study evaluated the antimicrobial effects of various derivatives including this compound. Results demonstrated significant effectiveness against multiple bacterial strains, supporting its potential use in developing new antimicrobial agents.
TRPM8 Activation Study
In vivo studies have been conducted to assess the analgesic properties of this compound through TRPM8 channel modulation. These studies are ongoing to evaluate safety and efficacy in animal models .
Mechanism of Action
The mechanism of action of 2-methoxycyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound exerts its effects through the following mechanisms:
Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: The compound may bind to specific receptors, modulating cellular responses.
Signal Transduction: It can influence signal transduction pathways, altering cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physical Properties
The following table compares 2-methoxycyclohexan-1-ol with key structural analogues:
Compound | CAS Number | Molecular Formula | Boiling Point (°C) | Density (g/cm³) | Key Features |
---|---|---|---|---|---|
This compound | 17600-72-5 | C₇H₁₄O₂ | 195 | 1.015 | Methoxy group at C2; saturated ring |
(1S,2S)-2-Methoxycyclohexanol | 134108-92-2 | C₇H₁₄O₂ | 195 | 1.015 | Stereoisomer with defined (1S,2S) configuration |
2-Methylcyclohexan-1-ol | 5837-79-6 | C₇H₁₄O | ~165–170 (estimated) | ~0.94 (estimated) | Methyl substituent instead of methoxy |
2-Ethyl-1-hexanol | 104-76-7 | C₈H₁₈O | 184–185 | 0.833 | Linear alcohol; industrial plasticizer |
2-Methoxyethanol | 109-86-4 | C₃H₈O₂ | 124–125 | 0.965 | Smaller, linear methoxy-alcohol |
Key Observations:
- Boiling Points: The methoxy group in this compound increases its boiling point compared to 2-methylcyclohexan-1-ol due to stronger dipole-dipole interactions. However, linear alcohols like 2-ethyl-1-hexanol have lower boiling points despite higher molecular weight, reflecting reduced hydrogen-bonding capacity .
Reactivity and Functional Group Influence
Hydrodeoxygenation (HYD) Pathways:
This compound undergoes sequential deoxygenation to form cyclohexane via three pathways:
Methanol Elimination: Removal of -OCH₃ as CH₃OH, yielding cyclohexanol.
Water Elimination : Loss of -OH as H₂O, forming methoxycyclohexane.
Methane Elimination : Removal of CH₄ from -OCH₃, producing cyclohexane-1,2-diol .
In contrast, 2-methylcyclohexan-1-ol lacks the methoxy group, making it less prone to deoxygenation but more amenable to dehydration or oxidation reactions (e.g., to 2-methylcyclohexanone) .
Solubility and Polarity:
The methoxy group enhances polarity, making this compound more soluble in polar solvents than alkyl-substituted analogues like 2-ethyl-1-hexanol .
Biological Activity
2-Methoxycyclohexan-1-ol, a compound with the molecular formula CHO, has garnered attention in recent research due to its potential biological activities. This article reviews the compound's properties, mechanisms of action, and relevant case studies that highlight its biological significance.
Chemical Structure and Properties
This compound is characterized by a methoxy group attached to a cyclohexanol structure. Its chemical properties include:
- Molecular Weight : 130.19 g/mol
- Boiling Point : Approximately 170°C
- Solubility : Soluble in organic solvents like ethanol and ether, but less soluble in water.
Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing promising results:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents, particularly against resistant strains .
Modulation of Ion Channels
Recent studies have identified this compound as a modulator of TRPM8 ion channels. This ion channel plays a crucial role in sensory perception, including temperature and pain sensation. The compound acts as an agonist, enhancing calcium influx in cells expressing TRPM8, which may have implications for pain management therapies:
- Effectiveness : At concentrations of 10 µM, this compound induced significant calcium responses comparable to menthol, a known TRPM8 agonist .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study conducted on the antimicrobial activity of various derivatives found that this compound was effective against both Gram-positive and Gram-negative bacteria. The study highlighted its potential use in pharmaceutical formulations aimed at treating infections .
- TRPM8 Activation : Another research investigation focused on the interaction of this compound with TRPM8 channels. It was demonstrated that the compound could enhance TRPM8 activity, suggesting therapeutic avenues for conditions related to cold sensitivity or pain .
- In Vivo Studies : Preliminary in vivo studies are ongoing to assess the safety and efficacy of this compound in animal models, particularly regarding its analgesic properties due to its action on TRPM8 channels.
Q & A
Q. Basic: What are the primary synthetic routes for 2-Methoxycyclohexan-1-ol, and how can reaction conditions be optimized?
Methodological Answer:
this compound is typically synthesized via catalytic hydrogenation of guaiacol (2-methoxyphenol) under controlled conditions. Key parameters include:
- Catalysts : Platinum (Pt) clusters are commonly used for selective ring hydrogenation. For example, Pt10 clusters enable hydrogenation of the aromatic ring while preserving the methoxy and hydroxyl groups .
- Reaction Conditions : Hydrogen pressure (1–5 atm) and temperature (100–150°C) must balance reaction rate and selectivity. Excessive hydrogen pressure may lead to over-hydrogenation or deoxygenation.
- Solvent Systems : Polar aprotic solvents (e.g., tetrahydrofuran) enhance intermediate stability.
Optimization Strategy :
Q. Basic: How can researchers characterize the purity and structural conformation of this compound?
Methodological Answer:
- Gas Chromatography (GC) : Quantify purity by comparing retention times with standards. For example, GC with flame ionization detection (FID) resolves this compound from deoxygenated byproducts like methoxycyclohexane .
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.5–2.5 ppm (cyclohexane ring protons), δ 3.3 ppm (methoxy group), and δ 4.0–4.5 ppm (hydroxyl proton).
- ¹³C NMR : Confirm methoxy (δ 55–60 ppm) and hydroxylated carbon (δ 70–75 ppm).
- Mass Spectrometry (MS) : Look for molecular ion [M+H]+ at m/z 144.1.
Q. Advanced: How do competing reaction pathways in hydrodeoxygenation (HYD) affect the yield of this compound, and how can they be studied computationally?
Methodological Answer:
During guaiacol hydrodeoxygenation, three pathways from this compound compete:
−OCH₃ removal : Forms cyclohexanol, then cyclohexane via H₂O elimination.
−OH removal : Forms methoxycyclohexane, followed by CH₃OH elimination.
Methyl group removal : Forms cyclohexane-1,2-diol, leading to cyclohexane.
Computational Analysis :
-
Use density functional theory (DFT) to calculate energy barriers (ΔE‡) for each pathway. For example, Pt10 clusters exhibit lower ΔE‡ for −OCH₃ removal (ΔE‡ = 1.2 eV) compared to −OH removal (ΔE‡ = 1.8 eV) .
-
Key Metrics :
Pathway Energy Barrier (eV) Selectivity Factor −OCH₃ 1.2 High (favored) −OH 1.8 Moderate −CH₃ 2.5 Low
Q. Advanced: How can catalytic systems be tailored to improve selectivity for this compound over deoxygenated byproducts?
Methodological Answer:
-
Catalyst Design :
- Bimetallic Catalysts : Alloying Pt with oxophilic metals (e.g., Re, Mo) stabilizes hydroxyl groups, reducing premature deoxygenation .
- Support Effects : Acidic supports (e.g., SiO₂-Al₂O₃) promote ring hydrogenation, while basic supports (e.g., MgO) favor methoxy retention.
-
Experimental Validation :
Catalyst Support Selectivity (%) Pt10 SiO₂ 65 Pt-Re Al₂O₃ 82 Pt-Mo TiO₂ 78
Q. Advanced: How should researchers address contradictions in experimental data, such as deviations from Zaitsev’s rule during dehydration?
Methodological Answer:
- Case Study : If dehydration of this compound yields unexpected alkene regioisomers (e.g., 1-methylcyclohexene instead of the more substituted product):
- Resolution Workflow :
- Repeat experiments with varying acid catalysts (e.g., H₃PO₄ vs. H₂SO₄).
- Analyze products via GC-MS and ¹H NMR to quantify isomer ratios.
- Compare with computational models (e.g., DFT) to identify steric/electronic influences .
Properties
IUPAC Name |
2-methoxycyclohexan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCQQZLGQRIVCNH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90883546 | |
Record name | Cyclohexanol, 2-methoxy- | |
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Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2979-24-0, 7429-40-5, 7429-41-6 | |
Record name | 2-Methoxycyclohexanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2979-24-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanol, 2-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002979240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-methoxy-, trans- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-methoxy-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007429416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanol, 2-methoxy- | |
Source | EPA Chemicals under the TSCA | |
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Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cyclohexanol, 2-methoxy- | |
Source | EPA DSSTox | |
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Record name | 2-methoxycyclohexan-1-ol | |
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Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |
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Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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